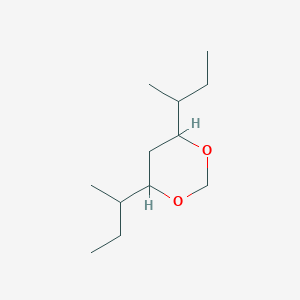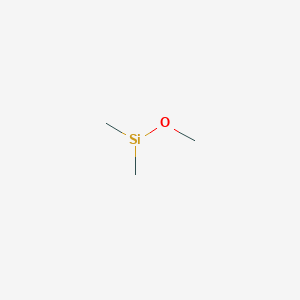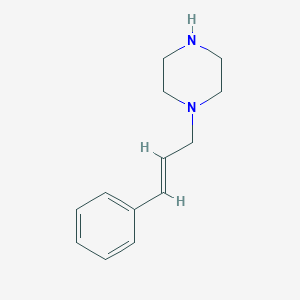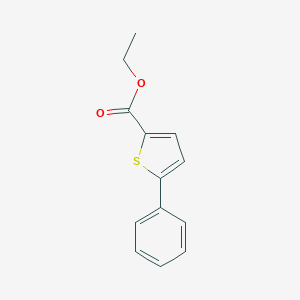
m-Dioxane, 4,6-di-sec-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-Dioxane, 4,6-di-sec-butyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a cyclic ether that is characterized by its high boiling point and low solubility in water. In
Mechanism of Action
The mechanism of action of m-Dioxane, 4,6-di-sec-butyl- is not well understood. However, it is believed that this compound may act as a modulator of certain cellular processes, including ion channels and enzymes.
Biochemical and Physiological Effects:
M-Dioxane, 4,6-di-sec-butyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, m-Dioxane, 4,6-di-sec-butyl- has been shown to have anticonvulsant and anesthetic properties.
Advantages and Limitations for Lab Experiments
One advantage of using m-Dioxane, 4,6-di-sec-butyl- in lab experiments is its high boiling point and low solubility in water. This makes it an ideal solvent for certain organic reactions. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving m-Dioxane, 4,6-di-sec-butyl-. One area of interest is the potential use of this compound as an anesthetic. Additionally, further studies are needed to better understand the mechanism of action of m-Dioxane, 4,6-di-sec-butyl- and its potential applications in various fields of science.
Synthesis Methods
M-Dioxane, 4,6-di-sec-butyl- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromo-2-methylpropane with sodium hydroxide in the presence of 1,4-dioxane. This reaction produces m-Dioxane, 4,6-di-sec-butyl- as a byproduct.
Scientific Research Applications
M-Dioxane, 4,6-di-sec-butyl- has been widely used in scientific research due to its unique properties. This compound is commonly used as a solvent in organic chemistry, as well as a reagent in the synthesis of other compounds. Additionally, m-Dioxane, 4,6-di-sec-butyl- has been used in various biochemical and physiological studies.
properties
CAS RN |
16731-97-8 |
|---|---|
Product Name |
m-Dioxane, 4,6-di-sec-butyl- |
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
4,6-di(butan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-5-9(3)11-7-12(10(4)6-2)14-8-13-11/h9-12H,5-8H2,1-4H3 |
InChI Key |
IDWHCBUZRIOADH-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CC(OCO1)C(C)CC |
Canonical SMILES |
CCC(C)C1CC(OCO1)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)


![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)
